Boc-pyr-OH
Overview
Description
“Boc-pyr-OH” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has the molecular formula C10H15NO5 .
Synthesis Analysis
“Boc-pyr-OH” has been synthesized through the microwave-assisted solid-phase peptide synthesis (SPPS) . The amyloidogenic activity of synthesized “Boc-pyr-OH” peptides was confirmed using thioflavin T fluorescence assay and dot blotting analysis with anti-amyloid oligomer antibody .Physical And Chemical Properties Analysis
“Boc-pyr-OH” has a density of 1.3±0.1 g/cm^3, a boiling point of 425.8±38.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.2 mmHg at 25°C . It has a molar refractivity of 53.1±0.3 cm^3, a polar surface area of 84 Å^2, and a molar volume of 175.7±3.0 cm^3 .Scientific Research Applications
Boc-Cys(S-Pyr)-OH facilitates the formation of heterodisulfide bonds in peptides. It has been used to synthesize peptides with N-terminal Cys(S-Pyr) efficiently, highlighting its utility in peptide chemistry (Huang & Carey, 2009).
The compound's derivative, 1-hydroxypyrene (OH-Pyr), is used for biomonitoring human exposures to polycyclic aromatic hydrocarbons (PAHs) from air pollution and tobacco smoke, demonstrating its application in environmental health and safety (Gill et al., 2019).
Interactions of pyrene and 1-hydroxypyrene with bovine serum albumin have been studied to understand the combined effects of PAHs and their hydroxyl metabolites on proteins at a molecular level (Zhang et al., 2018).
Boc-pyr-OH derivatives have been utilized in the palladium-catalyzed annulation with diarylethynes for the enantioselective synthesis of planar chiral ferrocenes, indicating its role in catalytic processes and material synthesis (Shi et al., 2013).
In analytical chemistry, Boc-pyr-OH and its derivatives are used as protectors and directors for Ir-catalyzed C-H borylation of heterocycles, indicating its importance in chemical synthesis and modification (Kallepalli et al., 2009).
Safety And Hazards
“Boc-pyr-OH” may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to use personal protective equipment, avoid dust formation, and avoid breathing vapours, mist, or gas .
Relevant Papers One relevant paper discusses the preparations of “Boc-pyr-OH” and its applications in orthogonal coupling of unprotected peptide segments . The paper provides two methods of synthesizing peptides with N-terminal Cys (S-Pyr) and discusses the use of these peptides in peptide syntheses .
properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-6(8(13)14)4-5-7(11)12/h6H,4-5H2,1-3H3,(H,13,14)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLQPFJGZTYCMH-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CCC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70886035 | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70886035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-pyr-OH | |
CAS RN |
53100-44-0 | |
Record name | 1-(1,1-Dimethylethyl) (2S)-5-oxo-1,2-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53100-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester, (2S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053100440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester, (2S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70886035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(tert-butyl) hydrogen (S)-5-oxopyrrolidine-1,2-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.039 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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